2-[2-(Piperazin-1-yl)ethyl]pyrazine
Overview
Description
2-[2-(Piperazin-1-yl)ethyl]pyrazine is a heterocyclic organic compound with the molecular formula C10H16N4. It consists of a pyrazine ring substituted with a piperazine moiety through an ethyl linker.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities . For instance, some piperazine derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
For example, piperazine itself binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
For instance, some piperazine derivatives have been synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Result of Action
Some piperazine derivatives have shown significant anti-tubercular activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperazin-1-yl)ethyl]pyrazine typically involves the reaction of pyrazine derivatives with piperazine. One common method includes the nucleophilic substitution of a halogenated pyrazine with piperazine under basic conditions. For example, 2-chloropyrazine can react with piperazine in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperazin-1-yl)ethyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine or pyrazine moieties are modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Bases such as potassium carbonate or sodium hydride are often employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine or piperazine rings .
Scientific Research Applications
2-[2-(Piperazin-1-yl)ethyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)pyrazine
- 2-(Piperazin-1-yl)ethylamine
- 2-(Piperazin-1-yl)ethanol
Uniqueness
2-[2-(Piperazin-1-yl)ethyl]pyrazine is unique due to the presence of both the pyrazine and piperazine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(2-piperazin-1-ylethyl)pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1(10-9-12-2-3-13-10)6-14-7-4-11-5-8-14/h2-3,9,11H,1,4-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVGRNQKIDXDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381721-51-3 | |
Record name | 2-[2-(piperazin-1-yl)ethyl]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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